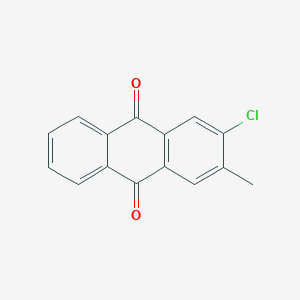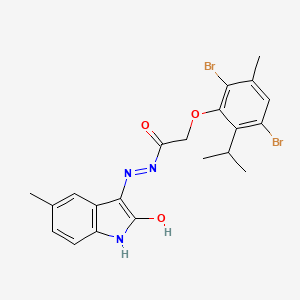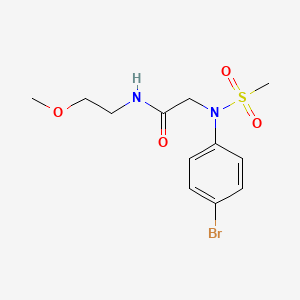
2-chloro-3-methylanthra-9,10-quinone
描述
2-chloro-3-methylanthra-9,10-quinone, also known as CMAQ, is a synthetic compound that has been widely used in scientific research. CMAQ is a quinone derivative that has been found to have various biochemical and physiological effects.
作用机制
2-chloro-3-methylanthra-9,10-quinone reacts with cysteine residues in proteins via Michael addition, forming a stable thioether bond. This reaction can occur under physiological conditions, and the resulting adducts can be detected using mass spectrometry or immunoblotting. The addition of 2-chloro-3-methylanthra-9,10-quinone to proteins can lead to changes in protein function and stability, providing insights into the role of cysteine residues in protein regulation.
Biochemical and Physiological Effects
2-chloro-3-methylanthra-9,10-quinone has been found to have various biochemical and physiological effects. 2-chloro-3-methylanthra-9,10-quinone can induce oxidative stress in cells, leading to the activation of antioxidant pathways. 2-chloro-3-methylanthra-9,10-quinone can also inhibit the activity of enzymes that are involved in redox regulation, such as thioredoxin reductase and glutathione peroxidase. These effects can lead to changes in cellular signaling and metabolism.
实验室实验的优点和局限性
2-chloro-3-methylanthra-9,10-quinone is a useful tool for studying protein modifications, as it can react with cysteine residues under physiological conditions. However, 2-chloro-3-methylanthra-9,10-quinone has some limitations. 2-chloro-3-methylanthra-9,10-quinone can react with other amino acids, such as lysine and histidine, leading to non-specific modifications. Additionally, 2-chloro-3-methylanthra-9,10-quinone can induce oxidative stress in cells, which can affect the interpretation of results.
未来方向
There are many future directions for the use of 2-chloro-3-methylanthra-9,10-quinone in scientific research. One direction is to study the role of cysteine modifications in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting and quantifying 2-chloro-3-methylanthra-9,10-quinone adducts in proteins. Finally, the development of new quinone derivatives that can selectively modify cysteine residues in proteins is an exciting area for future research.
Conclusion
In conclusion, 2-chloro-3-methylanthra-9,10-quinone is a synthetic compound that has been widely used in scientific research as a tool to study protein modifications. 2-chloro-3-methylanthra-9,10-quinone can react with cysteine residues in proteins, forming covalent bonds that can be detected and quantified. The addition of 2-chloro-3-methylanthra-9,10-quinone to proteins can lead to changes in protein function and stability, providing insights into the role of cysteine residues in protein regulation. While 2-chloro-3-methylanthra-9,10-quinone has some limitations, it has many potential applications in the study of disease states and the development of new methods for protein modification analysis.
合成方法
2-chloro-3-methylanthra-9,10-quinone can be synthesized by reacting 2-chloro-3-methylanthraquinone with hydroxylamine hydrochloride in the presence of a base. The reaction yields 2-chloro-3-methylanthra-9,10-quinone as a yellow crystalline solid. The purity of the synthesized 2-chloro-3-methylanthra-9,10-quinone can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-chloro-3-methylanthra-9,10-quinone has been widely used in scientific research as a tool to study protein modifications. 2-chloro-3-methylanthra-9,10-quinone can react with cysteine residues in proteins, forming covalent bonds that can be detected and quantified. This method has been used to study the redox regulation of proteins, protein-protein interactions, and protein turnover.
属性
IUPAC Name |
2-chloro-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHOBBQNFBTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284301 | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylanthracene-9,10-dione | |
CAS RN |
14684-09-4 | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedione, 2-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)

![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)